Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate
CAS No.: 301225-52-5
Cat. No.: VC8262802
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate - 301225-52-5](/images/structure/VC8262802.png)
Specification
CAS No. | 301225-52-5 |
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Molecular Formula | C15H23N3O2 |
Molecular Weight | 277.36 g/mol |
IUPAC Name | tert-butyl 4-(pyridin-3-ylamino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-12(7-10-18)17-13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3 |
Standard InChI Key | SGWSPSSRJWXVTE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate, reflects its molecular architecture:
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A piperidine ring (a six-membered amine heterocycle) forms the core.
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The 1-position of the piperidine is substituted with a tert-butyl carbamate (Boc) group, a common protecting group for amines in organic synthesis .
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The 4-position bears an amino group linked to a pyridin-3-yl moiety, introducing aromaticity and hydrogen-bonding capabilities .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of Boc-protected piperidine derivatives typically involves sequential protection, functionalization, and purification steps:
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Piperidine Protection: The primary amine group of piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form tert-butyl piperidine-1-carboxylate .
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Amination at the 4-Position: The 4-position is functionalized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is synthesized by reacting Boc-protected piperidine with pyridin-4-ylmethylamine in the presence of a coupling agent .
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Resolution of Stereoisomers: Chiral variants, such as (R)-3-Boc-aminopiperidine, are obtained through enzymatic resolution or chiral chromatography, as demonstrated in the synthesis of diabetes drug intermediates .
Process Optimization
Patent CN105130879A highlights the use of enantioselective crystallization to achieve high optical purity in (R)-3-Boc-aminopiperidine, a critical intermediate for BI 1356 (a DPP-4 inhibitor) . Similar methodologies could apply to the target compound, ensuring stereochemical fidelity for bioactive applications.
Physicochemical Properties
Stability and Solubility
Boc-protected amines are generally stable under neutral and basic conditions but hydrolyze under acidic environments (e.g., HCl in dioxane) to release the free amine . The pyridin-3-yl group enhances water solubility compared to purely aliphatic derivatives, though the tert-butyl moiety imparts significant hydrophobicity.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹ for the amino group), C=O stretch (~1700 cm⁻¹ for the carbamate), and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .
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NMR: The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Piperidine protons resonate between 1.5–3.5 ppm, while pyridin-3-yl signals appear as a multiplet in the 7.0–8.5 ppm range .
Pharmaceutical Applications
Role as a Synthetic Intermediate
Boc-protected piperidines are pivotal in constructing bioactive molecules:
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Kinase Inhibitors: Derivatives like tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate serve as reference standards for kinase inhibitor impurities, underscoring their utility in oncology drug development .
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Antidiabetic Agents: (R)-3-Boc-aminopiperidine is a key intermediate for BI 1356 and SYR-322, highlighting the relevance of such compounds in diabetes therapeutics .
Structure-Activity Relationships (SAR)
The pyridin-3-yl amino group contributes to target binding via:
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Hydrogen bonding with enzyme active sites (e.g., DPP-4).
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π-π interactions with aromatic residues in kinases .
Modifications at the 4-position (e.g., cyano, iodo, or trifluoromethyl groups) modulate potency and selectivity, as seen in related compounds .
Future Directions
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing transition-metal-catalyzed amination to access enantiopure variants.
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Prodrug Applications: Leveraging the Boc group for controlled release of amine-containing therapeutics.
Industrial Adoption
Increased demand for kinase inhibitors and antidiabetic drugs will drive the synthesis of novel Boc-protected piperidines, with an emphasis on cost-effective and sustainable manufacturing processes.
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